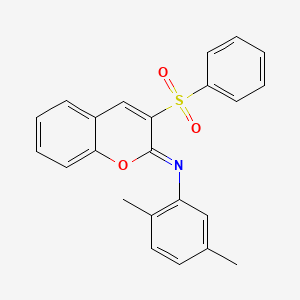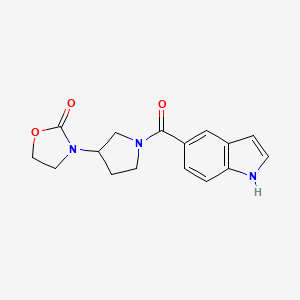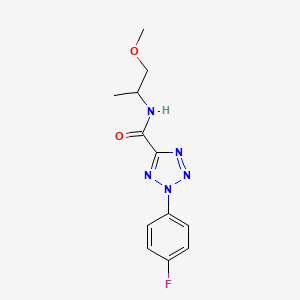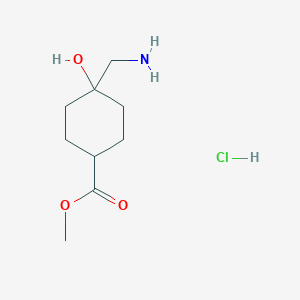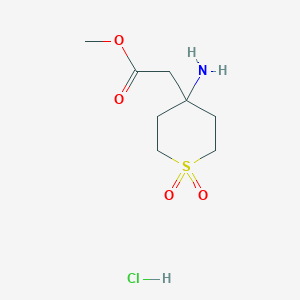![molecular formula C15H11ClF4N2O B2744542 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 439107-80-9](/img/structure/B2744542.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . The compound also contains an acetamide group, which is attached to a phenyl ring that is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of fluorine atoms in the structure can significantly alter the properties of the compound, making it more reactive or altering its physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Applications De Recherche Scientifique
Novel Electrophilic Fluorinating Agent
Perfluoro-[N-(4-pyridyl)acetamide], a compound related to the chemical structure , has been identified as a new site-selective electrophilic fluorinating agent. It demonstrates the ability to fluorinate various substrates under mild conditions, showcasing its potential in synthetic chemistry applications for introducing fluorine atoms into molecules, which is often sought after for the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Banks, Besheesh, & Tsiliopoulos, 1996).
Thrombin Inhibitors
2-(2-Chloro-6-fluorophenyl)acetamides, sharing a similarity in structural motifs, have been found to be potent thrombin inhibitors. These compounds, particularly those with difluoroethylamine and oxyguanidine substituents, show significant inhibition of thrombin, which is key for developing new anticoagulant drugs. This highlights the chemical's utility in medicinal chemistry for creating treatments for thrombosis and related cardiovascular diseases (Lee et al., 2007).
Precursors for Difluoroazetidinones
Difluoro(trimethylsilyl)acetamides, derived from chlorodifluoroacetamides, have been prepared as precursors for 3,3-difluoroazetidinones, showcasing the compound's role in synthetic pathways towards novel cyclic structures. These findings indicate its importance in synthetic organic chemistry, providing pathways to new structures with potential biological activity (Bordeau, Frébault, Gobet, & Picard, 2006).
Photoreactions of Flutamide
The compound shares structural similarities with flutamide, a widely used anti-cancer drug. Research into flutamide's photoreactions in different solvents reveals insights into its stability and reactivity under light exposure, which can inform the design and storage of related pharmaceutical compounds to prevent degradation and loss of efficacy (Watanabe, Fukuyoshi, & Oda, 2015).
Safety and Hazards
Orientations Futures
The future directions for the use of this compound could be vast, given the importance of trifluoromethylpyridine derivatives in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the development of new pharmaceuticals is a continually evolving field, and compounds like this one could play a role in the creation of new drugs .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O/c1-8-2-3-10(17)5-12(8)22-14(23)6-13-11(16)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVHWCCMVMLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

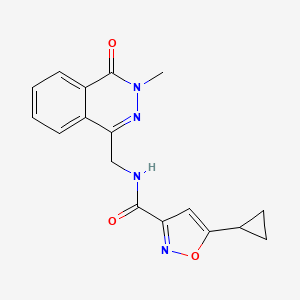
![4-benzoyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2744460.png)


![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)
![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)
